molecular formula C18H22N2O2S B12701148 5H-Thiazolo(3,2-a)pyrimidin-5-one, 7-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-methoxy- CAS No. 199852-34-1

5H-Thiazolo(3,2-a)pyrimidin-5-one, 7-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-methoxy-

Cat. No.: B12701148
CAS No.: 199852-34-1
M. Wt: 330.4 g/mol
InChI Key: UGPGNUNGAYNGEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives typically involves the cyclization of appropriate thioamides with α-haloketones or α-haloesters. The reaction conditions often include the use of polar solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.

    Halogenating agents: N-bromosuccinimide (NBS), iodine.

    Alkylating agents: Alkyl halides.

    Acylating agents: Acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, halogenated derivatives, alkylated derivatives, and acylated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives involves their interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage and cell death, making these compounds potential anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo-pyrimidine derivatives such as:

Uniqueness

What sets 5H-Thiazolo(3,2-a)pyrimidin-5-one, 7-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-methoxy- apart is its unique substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the 3,5-dimethylphenyl group, along with the ethyl and methoxy substituents, may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .

Properties

CAS No.

199852-34-1

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

7-[(3,5-dimethylphenyl)methyl]-6-ethyl-3-methoxy-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C18H22N2O2S/c1-5-14-15(9-13-7-11(2)6-12(3)8-13)19-18-20(17(14)21)16(22-4)10-23-18/h6-8,16H,5,9-10H2,1-4H3

InChI Key

UGPGNUNGAYNGEL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2N(C1=O)C(CS2)OC)CC3=CC(=CC(=C3)C)C

Origin of Product

United States

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